2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan
Overview
Description
The compound is a derivative of dibenzo[b,d]furan, which is a polycyclic aromatic hydrocarbon. It has two boronate ester groups attached, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . These groups are often used in organic synthesis due to their reactivity .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through borylation reactions . For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Polymer Chemistry
2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan has been utilized in the synthesis of high-performance semiconducting polymers. For instance, its derivative, 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, was developed for this purpose. Such polymers have applications in organic electronics, including the fabrication of organic thin film transistors (OTFTs) and light-emitting diodes (OLEDs) (Kawashima et al., 2013).
Organic Electronics and Device Fabrication
This compound derivatives have shown promise in the development of organic electronics. For instance, a thermally stable anthracene derivative incorporating dibenzo[b,d]furan units was designed and synthesized for use in OTFT devices. The introduction of dibenzo[b,d]furan units is innovative due to their carrier transport ability, thermal stability, and fluorescence properties, leading to improved device performance (Zhao et al., 2017).
Optical and Electrochemical Properties
The compound and its derivatives are also integral in studying the optical and electrochemical properties of various materials. For example, asymmetrically difunctionalized dibenzo[b,d]furan-based hole blocking materials have been synthesized for high-performance blue phosphorescent OLEDs. These materials exhibit high thermal stability, suitable energy levels, and efficient performance in OLEDs, highlighting their potential in advanced electronic applications (Hong et al., 2020).
Biobased Polymer Synthesis
In biobased polymer synthesis, compounds like 2,5-bis(hydroxymethyl)furan, closely related to the structure of this compound, are valuable. They are used in enzymatically polymerized polyesters, offering a sustainable alternative for producing biobased rigid materials (Jiang et al., 2014).
Chemical Synthesis and Crystallography
The compound's derivatives have been synthesized and characterized, contributing to advancements in chemical synthesis and crystallography. Studies involving X-ray diffraction and spectroscopy have provided insights into their structural properties and potential applications in various fields, including materials science and pharmaceuticals (Wu et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to target alkylbenzenes and alkyl or aryl alkynes and alkenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways involved in the formation of pinacol benzyl boronate and the hydroboration of alkyl or aryl alkynes and alkenes .
Result of Action
The formation of pinacol benzyl boronate and the hydroboration of alkyl or aryl alkynes and alkenes suggest that the compound may play a role in the synthesis of complex organic molecules .
Action Environment
It’s known that the compound is stable under normal conditions but may hydrolyze in a humid environment .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran-2-yl]-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30B2O5/c1-21(2)22(3,4)29-25(28-21)15-9-11-19-17(13-15)18-14-16(10-12-20(18)27-19)26-30-23(5,6)24(7,8)31-26/h9-14H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALWSEKANFQUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30B2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.